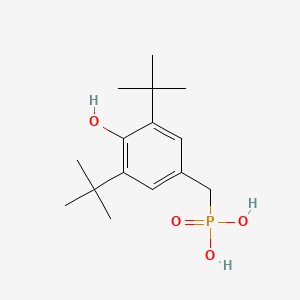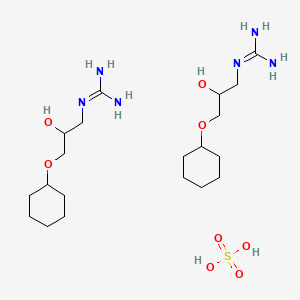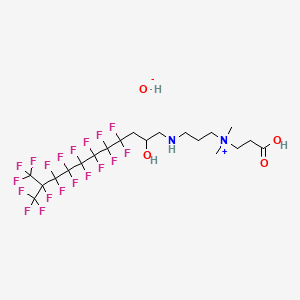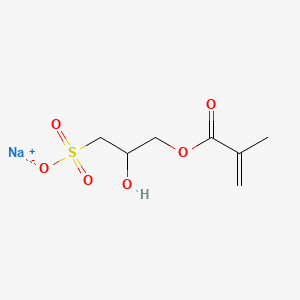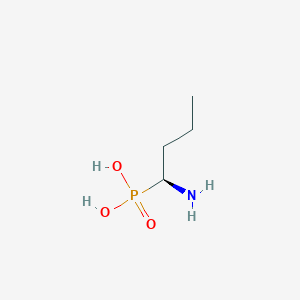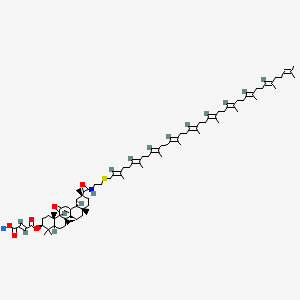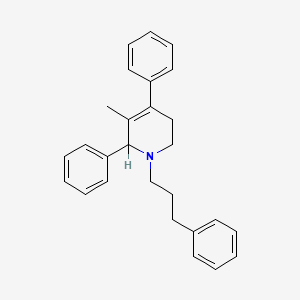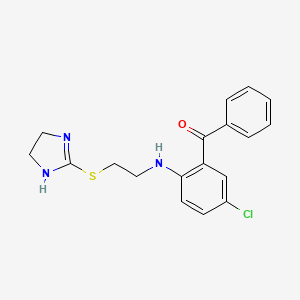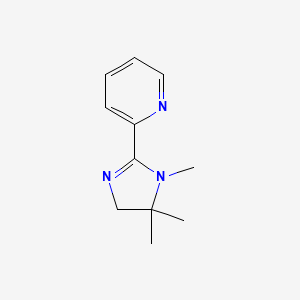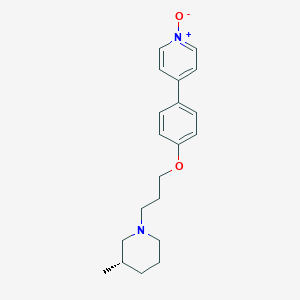
2Uhx8NM35Z
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide , also known by its identifier 2Uhx8NM35Z , is a chemical substance with the molecular formula C20H26N2O2 and a molecular weight of 326.4326 g/mol . This compound features a piperidine ring, a pyridine ring, and an ether linkage, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves several steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Ether Linkage Formation: The ether linkage is formed by reacting the piperidine derivative with a phenol derivative under basic conditions.
Pyridine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced piperidine derivative .
Aplicaciones Científicas De Investigación
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways .
Comparación Con Compuestos Similares
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: can be compared with other similar compounds, such as:
- 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine
- 4-(4-(3-(Methylpiperidin-1-yl)propoxy)phenyl)pyridine
- 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine N-oxide
These compounds share structural similarities but differ in specific functional groups or stereochemistry, which can influence their chemical properties and biological activities .
Propiedades
Número CAS |
914302-59-3 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-[4-[3-[(3S)-3-methylpiperidin-1-yl]propoxy]phenyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C20H26N2O2/c1-17-4-2-11-21(16-17)12-3-15-24-20-7-5-18(6-8-20)19-9-13-22(23)14-10-19/h5-10,13-14,17H,2-4,11-12,15-16H2,1H3/t17-/m0/s1 |
Clave InChI |
ACQXFQGMLFJXEI-KRWDZBQOSA-N |
SMILES isomérico |
C[C@H]1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
SMILES canónico |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




